molecular formula C15H26N2O4S2 B2503759 N-tert-butyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide CAS No. 881938-14-3

N-tert-butyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide

Cat. No. B2503759
CAS RN: 881938-14-3
M. Wt: 362.5
InChI Key: JDOIUMQBEJILIK-UHFFFAOYSA-N
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Description

N-tert-butyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide, commonly known as MMTS, is a sulfonamide compound used in scientific research. It is a potent alkylating agent that is commonly used to modify sulfhydryl groups in proteins. MMTS is widely used in the field of biochemistry and molecular biology due to its unique properties and applications.

Scientific Research Applications

Prodrug Forms for Sulfonamide Group Another area of research involving similar sulfonamide structures is the development of prodrug forms. Various N-acyl derivatives of model sulfonamides have been synthesized and evaluated as potential prodrug forms for the sulfonamide group, which is present in numerous bioactive compounds and therapeutic agents. These studies aim to improve the solubility, stability, and overall pharmacokinetic properties of sulfonamides, contributing to the design of more effective therapeutic agents (Larsen et al., 1988).

Synthetic Chemistry and Material Science In synthetic chemistry and material science, compounds similar to N-tert-butyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide are used as intermediates for the preparation of complex molecules and materials. For instance, sulfonamide derivatives play a crucial role in the synthesis of protected β-amino acids and are utilized in the preparation of various polymeric materials with specific functional properties, such as photochromic side chains for advanced material applications (Robinson & Wyatt, 1993).

properties

IUPAC Name

N-tert-butyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4S2/c1-10-9-11(2)14(23(20,21)16-15(4,5)6)12(3)13(10)17(7)22(8,18)19/h9,16H,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOIUMQBEJILIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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